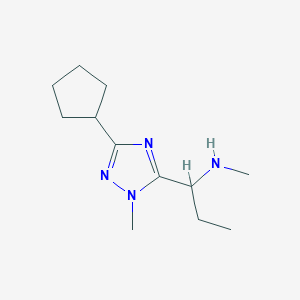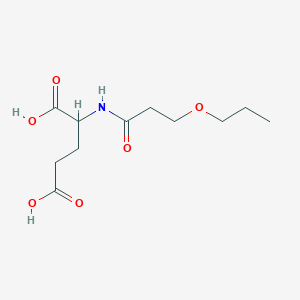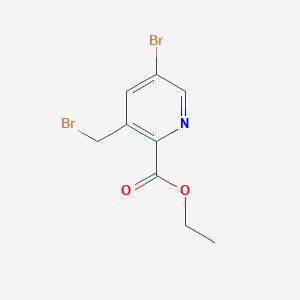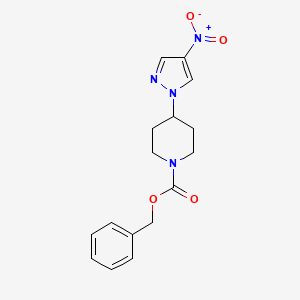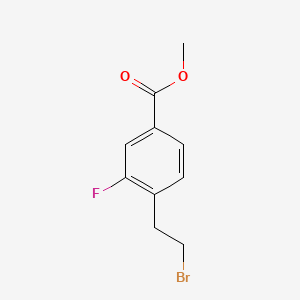
Methyl 4-(2-bromoethyl)-3-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-bromoethyl)-3-fluorobenzoate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of benzoic acid, where the benzoate group is substituted with a bromoethyl and a fluorine group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromoethyl)-3-fluorobenzoate typically involves the esterification of 4-(2-bromoethyl)-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 4-(2-bromoethyl)-3-fluorobenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with new functional groups.
Reduction: Formation of 4-(2-bromoethyl)-3-fluorobenzyl alcohol.
Oxidation: Formation of 4-(2-bromoethyl)-3-fluorobenzoic acid.
科学研究应用
Methyl 4-(2-bromoethyl)-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives are studied for their therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of Methyl 4-(2-bromoethyl)-3-fluorobenzoate involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets.
相似化合物的比较
Methyl 4-(2-bromoethyl)-3-fluorobenzoate can be compared with other similar compounds, such as:
Methyl 4-(2-chloroethyl)-3-fluorobenzoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
Methyl 4-(2-bromoethyl)-3-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine. It may have different physicochemical properties and applications.
Methyl 4-(2-bromoethyl)-3-methylbenzoate: Similar structure but with a methyl group instead of fluorine. It may have different reactivity and biological activity.
The uniqueness of this compound lies in the combination of the bromoethyl and fluorine substituents, which confer specific reactivity and biological properties that are distinct from its analogs.
属性
分子式 |
C10H10BrFO2 |
|---|---|
分子量 |
261.09 g/mol |
IUPAC 名称 |
methyl 4-(2-bromoethyl)-3-fluorobenzoate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)8-3-2-7(4-5-11)9(12)6-8/h2-3,6H,4-5H2,1H3 |
InChI 键 |
UNYOUQZPFDGVKH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)CCBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



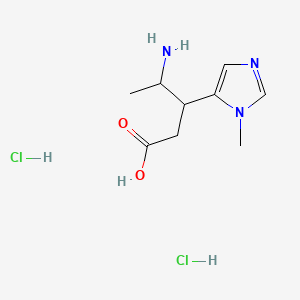
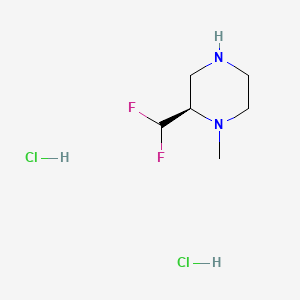
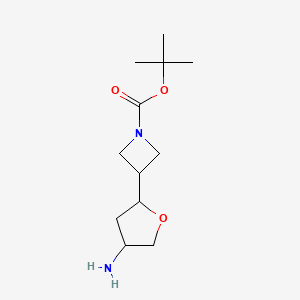
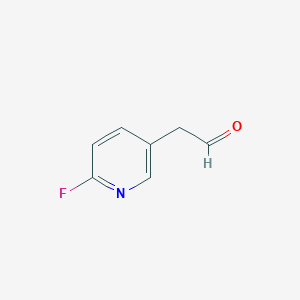
![2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one](/img/structure/B15301760.png)
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15301761.png)
